LLY-507 is a small molecule classified as a lysine methyltransferase inhibitor. Specifically, it exhibits high selectivity for SMYD2, a histone methyltransferase known to catalyze the monomethylation of various protein substrates, including p53. [, ] It has garnered significant interest in scientific research as a valuable tool for dissecting the biological functions of SMYD2 and exploring its potential as a therapeutic target in various diseases, particularly cancer. [, , , , , , ]
The synthesis of LLY-507 follows established methods detailed in literature. The key steps involve:
LLY-507 has a complex molecular structure characterized by multiple functional groups that enhance its binding affinity to SMYD2. Its chemical formula is , and it features a unique arrangement that includes:
The crystal structure of LLY-507 bound to SMYD2 has been elucidated, revealing critical interactions that facilitate its inhibitory action .
LLY-507 primarily functions through its inhibitory action on SMYD2, affecting various biochemical pathways:
LLY-507 exerts its effects by binding to the active site of SMYD2, inhibiting its methyltransferase activity. This inhibition leads to:
LLY-507 exhibits several notable physical and chemical properties:
These properties are significant for its application in biological systems and therapeutic contexts .
LLY-507 is primarily used in research settings to study the role of SMYD2 in cancer biology. Its applications include:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3